Phenylbutazone (Diphenyl-D10) is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a derivative of phenylbutazone, which has been utilized in veterinary medicine and human medicine for conditions like arthritis and gout. The isotopically labeled form, diphenyl-D10, contains deuterium atoms replacing hydrogen atoms in the phenyl groups, which can be useful for tracing studies in pharmacokinetics and metabolic pathways.
Phenylbutazone was first synthesized in the 1940s and has been widely used in both human and veterinary medicine. The isotopically labeled variant, diphenyl-D10, is produced through specific synthesis methods that incorporate deuterium into the molecular structure.
The synthesis of Phenylbutazone (Diphenyl-D10) involves several steps typically utilizing deuterated reagents. One common method includes:
The synthesis may require the use of solvents such as dimethyl sulfoxide or tetrahydrofuran, along with catalysts that facilitate the formation of the pyrazolidine structure while ensuring high isotopic purity.
Phenylbutazone (Diphenyl-D10) consists of a pyrazolidine ring with two phenyl groups attached at the 1 and 2 positions. The incorporation of deuterium alters the mass properties, making it detectable via mass spectrometry.
Phenylbutazone can undergo various chemical reactions typical for NSAIDs, including:
These reactions are often studied using chromatographic techniques to track metabolites and understand the drug's pharmacokinetics.
Phenylbutazone exerts its effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins responsible for inflammation and pain signaling.
Studies indicate that Phenylbutazone has a higher affinity for COX-1 compared to COX-2, which may explain some of its side effects related to gastrointestinal irritation.
Spectroscopic analyses (NMR, IR) are commonly employed to confirm the structure and purity of Phenylbutazone (Diphenyl-D10).
Phenylbutazone (Diphenyl-D10) is primarily used in scientific research settings for:
The isotopically labeled variant allows for precise tracking in complex biological matrices, enhancing research outcomes in pharmacology and toxicology.
Phenylbutazone(diphenyl-d10) is a deuterium-labeled derivative of the nonsteroidal anti-inflammatory drug phenylbutazone, featuring ten deuterium atoms (D10) strategically incorporated at the ortho, meta, and para positions of both phenyl rings. This specific deuteration pattern replaces all hydrogen atoms in the aromatic rings while maintaining the original molecular framework, resulting in the molecular formula C19H10D10N2O2 and a molecular weight of 318.44 g/mol [1] [3] [4].
The compound retains the core pyrazolidine-3,5-dione structure of phenylbutazone, with a butyl chain at the 4-position and deuterated phenyl groups attached to the N1 and N2 positions. The IUPAC name, 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione, precisely reflects this structural arrangement [3] [4]. The isotopic labeling does not alter the compound's covalent connectivity but significantly impacts its physicochemical properties. The CAS registry number 1219794-69-0 uniquely identifies this deuterated analog, distinguishing it from the non-deuterated parent compound (CAS 50-33-9) [3] [5] [7].
Table 1: Molecular Characteristics of Phenylbutazone(diphenyl-d10)
Property | Specification | Source |
---|---|---|
Molecular Formula | C19H10D10N2O2 | [1] [3] [4] |
Molecular Weight | 318.44 g/mol | [1] [3] [4] |
CAS Number | 1219794-69-0 | [3] [4] [5] |
Unlabeled CAS | 50-33-9 | [3] [4] [5] |
IUPAC Name | 4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | [3] [4] |
Chemical Purity | >95% (HPLC) to 98.82% | [1] [4] |
The isotopic substitution in phenylbutazone(diphenyl-d10) creates distinct biochemical and physical properties compared to its non-deuterated counterpart. While maintaining identical steric parameters due to the identical covalent radii of hydrogen and deuterium, the increased mass significantly alters vibrational frequencies and bond energies. The carbon-deuterium (C-D) bond exhibits greater stability than the carbon-hydrogen (C-H) bond, with a lower zero-point energy and approximately 6-10 times greater kinetic stability [1] [6]. This enhanced bond strength directly impacts metabolic pathways where aromatic oxidation would normally occur, potentially reducing hepatic metabolism and extending the compound's half-life in biological systems.
Deuteration subtly influences physicochemical parameters including polarity, solubility, and partition coefficients. The deuterated compound exhibits approximately 5-10% reduced aqueous solubility (0.67 mg/mL vs. 0.74 mg/mL for unlabeled phenylbutazone) due to the increased hydrophobic character imparted by deuterium substitution [1] [7]. Chromatographic behavior also differs, with phenylbutazone(diphenyl-d10) consistently eluting slightly earlier than the protiated form in reverse-phase HPLC systems due to reduced polarity [3] [4]. These differences are critical considerations when using the deuterated analog as an internal standard for mass spectrometric quantification, as they provide predictable separation while maintaining structural similarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR analysis of phenylbutazone(diphenyl-d10) reveals the absence of aromatic proton signals between 7.0-7.8 ppm, confirming complete deuteration of both phenyl rings. The aliphatic regions remain unaffected, showing characteristic signals for the butyl chain (-CH2- at 2.3-2.5 ppm and -CH3 at 0.9 ppm) and pyrazolidinedione methine proton at approximately 3.8 ppm [1] [6]. 13C-NMR spectra exhibit distinct triplet signals (JCD ≈ 24 Hz) for the deuterated aromatic carbons due to deuterium-carbon coupling, providing direct evidence of isotopic incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion at m/z 318.2152, corresponding to the exact mass of C19H10D10N2O2 [3] [4]. The fragmentation pattern differs significantly from non-deuterated phenylbutazone, with key fragments shifted +10 mass units due to the presence of ten deuterium atoms. The base peak typically appears at m/z 117 (C7D5+), corresponding to the deuterated phenyl cation, rather than the m/z 77 phenyl cation observed in the protiated compound [1] [6]. This distinct fragmentation signature provides definitive identification in complex matrices.
Infrared (IR) Spectroscopy: The IR spectrum exhibits significant shifts in aromatic C-H stretching regions (3100-3000 cm-1), with complete disappearance of the characteristic C-H bending vibrations (900-675 cm-1) of the phenyl rings. The carbonyl stretching vibrations of the pyrazolidinedione moiety remain prominent at approximately 1750 cm-1 and 1700 cm-1, confirming retention of the core functional groups despite deuteration [1] [6].
Table 2: Spectroscopic Comparison of Deuterated vs. Non-Deuterated Phenylbutazone
Spectroscopic Technique | Phenylbutazone(diphenyl-d10) | Non-Deuterated Phenylbutazone |
---|---|---|
High-Resolution MS | [M]+• at m/z 318.2152 | [M]+• at m/z 308.1860 |
Characteristic MS Fragment | m/z 117 (C7D5+) | m/z 77 (C6H5+) |
1H-NMR Aromatic Signals | Absent | 7.0-7.8 ppm (multiplet, 10H) |
IR Aromatic C-H Stretch | Significantly diminished | 3100-3000 cm-1 |
IR C-D Stretch | 2300-2200 cm-1 (weak) | Absent |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7